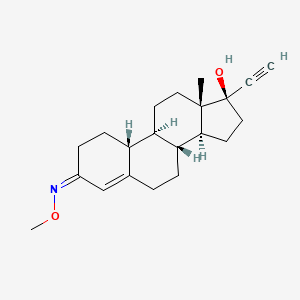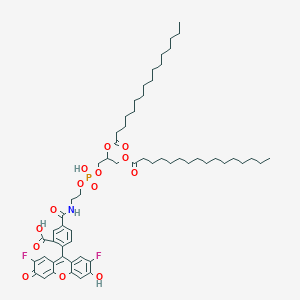
2',7'-difluorofluorescein DHPE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',7'-difluorofluorescein DHPE is a xanthene dye. It has a role as a fluorochrome.
Applications De Recherche Scientifique
Oxidative Effects in Cells and Cell-Free Media
Nanosecond pulsed electric field (nsPEF) is a novel modality that has been studied for its impact on cells and cell-free media. Research has shown that nsPEF can generate both extracellular (electrochemical) and intracellular reactive oxygen species (ROS), including H₂O₂ and possibly other species. The study utilized 2',7'-dichlorodihydrofluoresein (H₂DCF) to assess ROS production, indicating the potential of similar compounds like 2',7'-difluorofluorescein DHPE in such applications (Pakhomova et al., 2012).
Detection of Proton Flux in Chromatophores
A study on the detection of proton flux across chromatophores driven by F0F1-ATPase used a lipid fluorescence dye, N-(fluorescein-5-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (F-DHPE). This compound is sensitive to pH changes and illustrates the role of similar compounds like 2',7'-difluorofluorescein DHPE in detecting proton flux in biological systems (Yuanbo et al., 2005).
Catalytic Activity in Nanoleaves Synthesis
Research into the synthesis of mesoporous leafy nanostructures of gold and palladium reported the use of 1,4-dihydropyridine ester (DHPE) as a reducing agent. Such studies highlight the potential of structurally related compounds like 2',7'-difluorofluorescein DHPE in nanotechnology and material science (Dutta et al., 2014).
Computational Studies in Lipid Membranes
The use of Texas Red-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (TR-DHPE) in studies of lipid membranes by fluorescence microscopy techniques shows the importance of similar compounds like 2',7'-difluorofluorescein DHPE in understanding membrane behavior (Skaug et al., 2009).
Excited-State Buffer-Mediated Proton Exchange Reactions
The investigation of 2',7'-Difluorofluorescein (Oregon Green 488) in biochemistry and neuroscience highlights its potential in studying excited-state proton exchange reactions, a relevant area for compounds like 2',7'-difluorofluorescein DHPE (Orte et al., 2005).
Synthesis and Biological Applications
The synthesis of 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE), a type of glycerophospholipid, and its applications in biology suggests the utility of related compounds like 2',7'-difluorofluorescein DHPE in various biological contexts (Zhang et al., 2017).
Fluorescent Probes for Detecting Reactive Oxygen Species
The use of 2',7'-dichlorofluorescein diacetate (DCFH) and similar compounds in detecting respiratory burst activity in cells underscores the potential of 2',7'-difluorofluorescein DHPE as a fluorescent probe for reactive oxygen species (Walrand et al., 2003).
Propriétés
Nom du produit |
2',7'-difluorofluorescein DHPE |
|---|---|
Formule moléculaire |
C58H82F2NO14P |
Poids moléculaire |
1086.2 g/mol |
Nom IUPAC |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C58H82F2NO14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(64)71-40-43(74-55(65)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-73-76(69,70)72-34-33-61-57(66)42-31-32-44(45(35-42)58(67)68)56-46-36-48(59)50(62)38-52(46)75-53-39-51(63)49(60)37-47(53)56/h31-32,35-39,43,62H,3-30,33-34,40-41H2,1-2H3,(H,61,66)(H,67,68)(H,69,70) |
Clé InChI |
JWQZJXQZJULNOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)

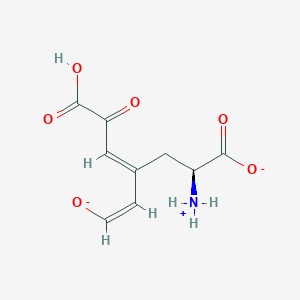
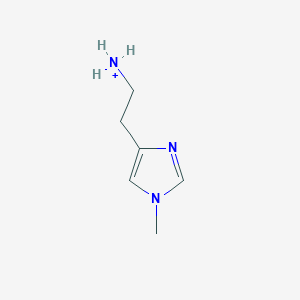

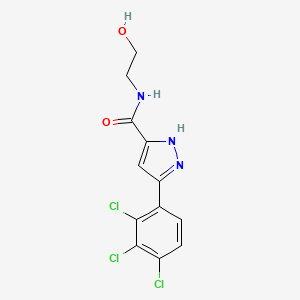
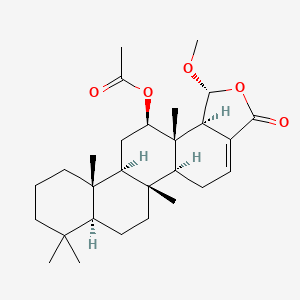

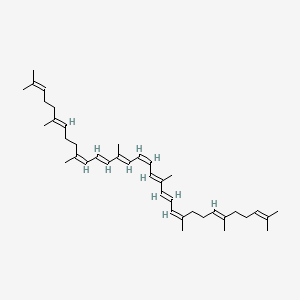
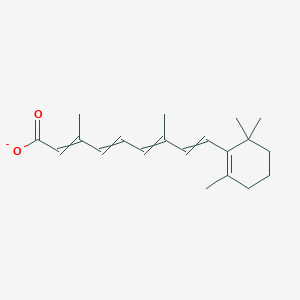

![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)
